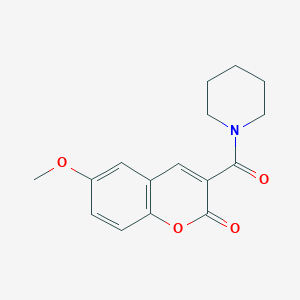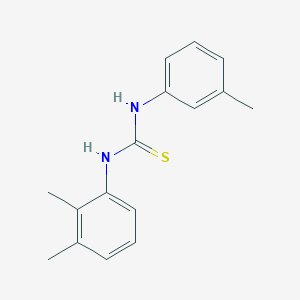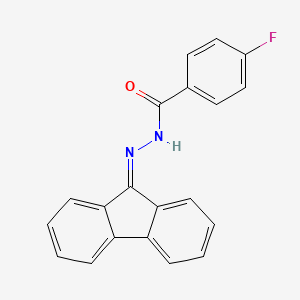
6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one, also known as Compound 1, is a synthetic compound that has been the subject of scientific research in recent years. This compound has shown promising results in various applications, including cancer treatment, inflammation, and neurodegenerative diseases. In
Mecanismo De Acción
The mechanism of action of 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 is not fully understood, but it is believed to involve the inhibition of various signaling pathways. In cancer cells, 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation. In inflammation, 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. In neurodegenerative diseases, 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 has been shown to have various biochemical and physiological effects. In cancer cells, 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. In inflammation, 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 has been shown to reduce the production of pro-inflammatory cytokines and reduce inflammation. In neurodegenerative diseases, 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 in lab experiments is its high potency and specificity. 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 has been shown to have a high affinity for its target proteins, which makes it an ideal tool for studying various signaling pathways. One limitation of using 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 in lab experiments is its potential toxicity. 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 has been shown to have cytotoxic effects on some normal cells, which may limit its therapeutic potential.
Direcciones Futuras
There are several future directions for research on 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Another direction is to explore its mechanism of action in more detail, particularly its interactions with other signaling pathways. Additionally, future research could focus on developing more potent and selective derivatives of 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 for use in therapeutic applications.
Métodos De Síntesis
The synthesis of 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 involves a multi-step process that starts with the reaction of 4-hydroxycoumarin with piperidine and acetic anhydride to produce 4-acetoxy-6-hydroxycoumarin. The next step involves the methylation of the hydroxyl group using dimethyl sulfate to produce 6-methoxy-4-acetoxy-coumarin. The final step involves the reaction of 6-methoxy-4-acetoxy-coumarin with phosgene and piperidine to produce 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one.
Aplicaciones Científicas De Investigación
6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 has been extensively studied for its potential therapeutic applications in various diseases. In cancer treatment, 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 has been shown to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. In inflammation, 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. In neurodegenerative diseases, 6-methoxy-3-(1-piperidinylcarbonyl)-2H-chromen-2-one 1 has been shown to protect neurons from oxidative stress and reduce neuroinflammation.
Propiedades
IUPAC Name |
6-methoxy-3-(piperidine-1-carbonyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4/c1-20-12-5-6-14-11(9-12)10-13(16(19)21-14)15(18)17-7-3-2-4-8-17/h5-6,9-10H,2-4,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXPGNZJRGYNIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[nitro(2,4,5-trimethylphenyl)methylene]-2-benzofuran-1(3H)-one](/img/structure/B5842915.png)
![N-cyclopropyl-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5842917.png)
![N-[6-(aminosulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B5842928.png)
![3-ethoxy-2-methyl-6-[4-(4-propylphenoxy)-1H-pyrazol-3-yl]phenol](/img/structure/B5842936.png)
![(3-amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(4-fluorophenyl)methanone](/img/structure/B5842941.png)
![5-methyl-3,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5842946.png)
![1-(4-methoxyphenyl)-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5842952.png)
![N'-[4-(diethylamino)benzylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)thio]acetohydrazide](/img/structure/B5842956.png)


![3-(3-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5842991.png)

![N-[4-(aminosulfonyl)phenyl]-3-methyl-2-nitrobenzamide](/img/structure/B5843010.png)
